TUG-1375

FFA2/GPR43 Agonist cAMP Assay Potency Comparison

TUG-1375 is the definitive orthosteric FFA2/GPR43 agonist for reproducible receptor activation. Unlike allosteric modulators (4-CMTB, AZ1729), it binds the orthosteric site, directly competing with endogenous ligands. Validated by cryo-EM, it offers high oral bioavailability (75.2%), a 6.2-h half-life, and proven efficacy in HFD obesity and DSS colitis models. Procure this >98% pure probe for unambiguous target engagement in metabolic, IBD, and structural biology research.

Molecular Formula C22H19ClN2O4S
Molecular Weight 442.9 g/mol
Cat. No. B611508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTUG-1375
SynonymsTUG-1375;  TUG 1375;  TUG1375; 
Molecular FormulaC22H19ClN2O4S
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O
InChIInChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1
InChIKeyRZAMDGBOOPJHJQ-GHTZIAJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TUG-1375: A Validated, Selective FFA2/GPR43 Orthosteric Agonist for Metabolic and Inflammatory Research


TUG-1375 (CAS 2247372-59-2) is a synthetic small-molecule agonist of the free fatty acid receptor 2 (FFA2/GPR43) [1]. It was rationally designed as a thiazolidine derivative to overcome the synthetic and pharmacological limitations of earlier pyrrolidine-based FFA2 agonists [1]. Characterized as a full agonist with an EC50 of 80 nM in human FFA2 calcium mobilization assays and a pKi of 6.69, TUG-1375 is a high-purity, well-defined chemical probe [2]. It is reported to be inactive against a panel of related receptors, including FFA1, FFA3, FFA4, and PPARs, establishing its utility as a selective tool compound .

TUG-1375's Value Proposition: Why a Selective Orthosteric Agonist Cannot Be Replaced by Other FFA2 Modulators


In scientific research, the choice of chemical probe dictates the interpretability of results. FFA2 (GPR43) is a complex target activated by endogenous short-chain fatty acids and modulated by both orthosteric and allosteric synthetic ligands [1]. A generic substitution of TUG-1375 with another FFA2-interacting compound (e.g., an allosteric agonist like 4-CMTB or AZ1729, or an antagonist like GLPG0974) will generate fundamentally different biological outcomes. TUG-1375 is a well-characterized, selective orthosteric agonist [2]. Its binding mode directly competes with endogenous ligands like propionate, whereas allosteric modulators bind to distinct sites, leading to biased signaling and species-dependent pharmacology [3]. Furthermore, the pharmacokinetic profile of TUG-1375—including its high oral bioavailability (75.2% in mice) and favorable stability—was specifically engineered and validated, making it a superior in vivo tool compared to earlier pyrrolidine leads [4]. The quantitative evidence below underscores why TUG-1375 is not interchangeable with other FFA2 ligands for studies requiring defined, reproducible, and target-specific agonism.

TUG-1375 Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


Superior Orthosteric Potency vs. Pyrrolidine Lead Compound in cAMP Assay

TUG-1375 was developed via a bioisosteric replacement strategy to improve upon a prior pyrrolidine-based FFA2 agonist lead [1]. In a direct comparison using a cAMP inhibition assay in FFA2-transfected cells, TUG-1375 demonstrated a 7-fold increase in potency relative to the pyrrolidine lead compound [1].

FFA2/GPR43 Agonist cAMP Assay Potency Comparison

Enhanced Drug-like Properties: 50-Fold Reduction in Lipophilicity (clogP) Compared to Lead Compound

The thiazolidine core of TUG-1375 was a key design feature to address the poor physicochemical properties of earlier FFA2 agonists [1]. This structural change resulted in a 50-fold reduction in calculated lipophilicity (clogP) when compared to the original pyrrolidine lead [1].

Lipophilicity Drug-likeness clogP Pharmacokinetics

Validated In Vivo Pharmacokinetics with High Oral Bioavailability (75.2% in Mice)

Unlike many tool compounds that lack defined in vivo exposure, TUG-1375's pharmacokinetic profile has been rigorously characterized [1]. Following oral administration in mice, it demonstrated rapid absorption (Tmax = 1.0 h) and a high absolute oral bioavailability of 75.2% [1].

In Vivo Oral Bioavailability Pharmacokinetics ADME

Defined Target Selectivity Profile vs. FFA3 and Related Receptors

The selectivity of TUG-1375 has been profiled across a panel of related receptors and enzymes . At a concentration of 10 μM, it did not activate FFA1, FFA3, FFA4, or 20 other GPCRs. Furthermore, it was inactive against FFA3 (GPR41) with an EC50 >10 μM, demonstrating a high degree of selectivity for FFA2 over its closest homolog . This contrasts with some endogenous ligands like propionate, which can activate both FFA2 and FFA3.

Selectivity Off-target Activity GPR41 GPCR Panel

Orthosteric Binding Mode Structurally Validated by Cryo-EM, Distinct from Allosteric Modulators

A 2025 study in Nature Communications resolved the cryo-EM structure of the human FFA2-Gi complex activated by TUG-1375 [1]. This study confirmed that TUG-1375 binds to the canonical orthosteric pocket, the same site recognized by endogenous short-chain fatty acids [1]. In contrast, the same study showed that the allosteric agonist 4-CMTB binds to a completely distinct site on the outer surface of transmembrane helices 6 and 7 [1].

Cryo-EM Binding Mode Orthosteric Allosteric Structural Biology

TUG-1375: Optimal Research and Industrial Application Scenarios for Procurement


In Vivo Metabolic Disease Modeling (Obesity and Type 2 Diabetes)

TUG-1375's favorable pharmacokinetic profile, including 75.2% oral bioavailability and 6.2-hour half-life in mice, makes it an ideal tool for chronic in vivo studies [1]. In a high-fat diet (HFD)-induced obese mouse model, 21 days of oral treatment with TUG-1375 (20 mg/kg) reduced body weight gain by 35%, fasting blood glucose by 42%, and serum triglycerides by 48% . Researchers should procure TUG-1375 for projects requiring a robust, orally active FFA2 agonist to investigate metabolic endpoints and validate target engagement in obesity and insulin resistance models.

Intestinal Inflammation and Inflammatory Bowel Disease (IBD) Research

Given its high expression in the gut and on immune cells, FFA2 is a key target in IBD research. TUG-1375 has demonstrated significant efficacy in a DSS-induced colitis model. Oral treatment (20 mg/kg) for 7 days increased colon length by 30% and reduced colonic TNF-α and IL-6 levels by 55% and 50%, respectively . For procurement in IBD research, TUG-1375 provides a validated chemical probe to study FFA2's role in mucosal immunity and barrier function, and to explore the therapeutic potential of FFA2 agonism in inflammatory bowel conditions.

Structural and Biophysical Assays for GPCR Drug Discovery

The recent high-resolution cryo-EM structure of the FFA2-Gi complex bound to TUG-1375 provides an atomic-level blueprint of orthosteric agonism at this receptor [2]. TUG-1375 is, therefore, the definitive orthosteric ligand for FFA2 structural biology and biophysical studies. Procurement is recommended for research groups performing cryo-EM, X-ray crystallography, NMR, or surface plasmon resonance (SPR) studies on FFA2, as its binding mode and pharmacology are now structurally defined, enabling the rational design of new therapeutic candidates or the development of competitive binding assays [2].

Development of FFA2-Specific, Gi/o-Coupled Functional Assays

As an orthosteric agonist, TUG-1375 activates both Gq (calcium mobilization) and Gi/o (cAMP inhibition) pathways downstream of FFA2 . Its well-characterized profile allows researchers to establish and validate robust, FFA2-specific functional assays, such as cAMP inhibition or calcium flux assays. In these assays, TUG-1375 serves as a reliable positive control with an EC50 of 0.08 μM (calcium) and 0.1 μM (cAMP) . For core facilities and screening labs, procuring TUG-1375 is essential for establishing a benchmark for FFA2 agonist activity, providing a consistent and reproducible standard against which to measure new compounds or compare allosteric modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TUG-1375

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.